
Ethanol, 2,2'-((4-((4-(phenylazo)phenyl)azo)phenyl)imino)bis-, dibenzoate (ester)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanol, 2,2’-((4-((4-(phenylazo)phenyl)azo)phenyl)imino)bis-, dibenzoate (ester) is a complex organic compound known for its unique structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2,2’-((4-((4-(phenylazo)phenyl)azo)phenyl)imino)bis-, dibenzoate (ester) typically involves multiple steps, starting with the formation of azo compounds. The azo groups are introduced through diazotization reactions, where aromatic amines react with nitrous acid to form diazonium salts, which are then coupled with phenolic compounds to form azo dyes. The final step involves esterification, where the azo compound reacts with benzoic acid under acidic conditions to form the dibenzoate ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanol, 2,2’-((4-((4-(phenylazo)phenyl)azo)phenyl)imino)bis-, dibenzoate (ester) undergoes various chemical reactions, including:
Oxidation: The azo groups can be oxidized to form nitro compounds.
Reduction: The azo groups can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Applications De Recherche Scientifique
Ethanol, 2,2’-((4-((4-(phenylazo)phenyl)azo)phenyl)imino)bis-, dibenzoate (ester) has several applications in scientific research:
Chemistry: Used as a dye and a reagent in organic synthesis.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the production of pigments and as a stabilizer in certain formulations.
Mécanisme D'action
The mechanism of action of Ethanol, 2,2’-((4-((4-(phenylazo)phenyl)azo)phenyl)imino)bis-, dibenzoate (ester) involves its interaction with molecular targets such as enzymes and receptors. The azo groups can undergo redox reactions, influencing cellular processes and signaling pathways. The ester groups may also play a role in modulating the compound’s solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethanol, 2,2’-((4-((4-(nitrophenyl)azo)phenyl)azo)phenyl)imino)bis-, diacetate (ester)
- Ethanol, 2,2’-((4-((4-(aminophenyl)azo)phenyl)azo)phenyl)imino)bis-, diacetate (ester)
Uniqueness
Ethanol, 2,2’-((4-((4-(phenylazo)phenyl)azo)phenyl)imino)bis-, dibenzoate (ester) is unique due to its specific combination of azo groups and dibenzoate esters, which confer distinct chemical properties and potential applications. Its structure allows for versatile chemical modifications and interactions, making it valuable in various research and industrial contexts.
Propriétés
Numéro CAS |
26841-47-4 |
|---|---|
Formule moléculaire |
C36H31N5O4 |
Poids moléculaire |
597.7 g/mol |
Nom IUPAC |
2-[N-(2-benzoyloxyethyl)-4-[(4-phenyldiazenylphenyl)diazenyl]anilino]ethyl benzoate |
InChI |
InChI=1S/C36H31N5O4/c42-35(28-10-4-1-5-11-28)44-26-24-41(25-27-45-36(43)29-12-6-2-7-13-29)34-22-20-33(21-23-34)40-39-32-18-16-31(17-19-32)38-37-30-14-8-3-9-15-30/h1-23H,24-27H2 |
Clé InChI |
ZRTJIQWDXZGSCW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)OCCN(CCOC(=O)C2=CC=CC=C2)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)N=NC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



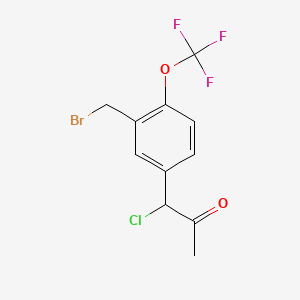
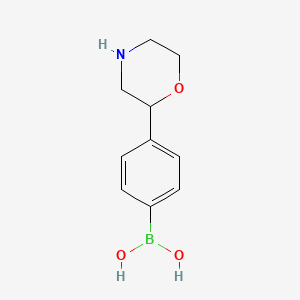
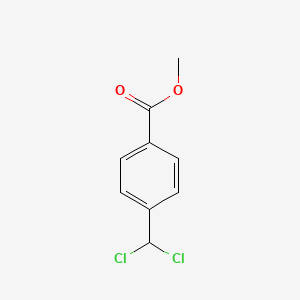
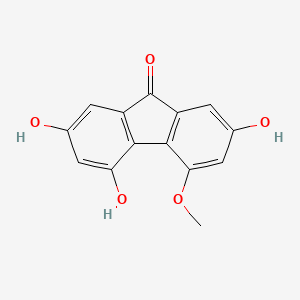
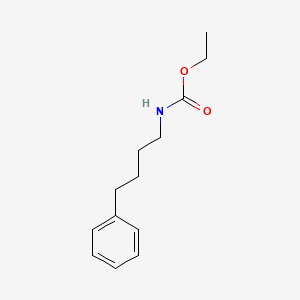
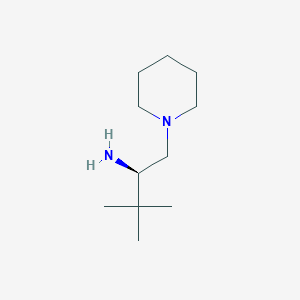
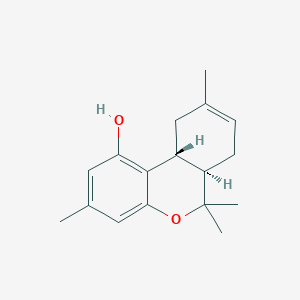

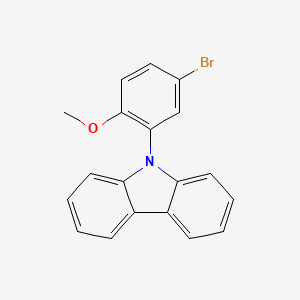
![2-[[4-amino-2-(3-hydroxydodecanoylamino)-4-oxobutanoyl]amino]-3-hydroxy-N-(4-methyl-1-oxopentan-2-yl)pentanediamide](/img/structure/B14077447.png)
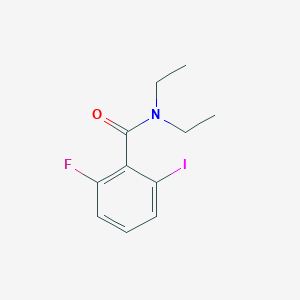
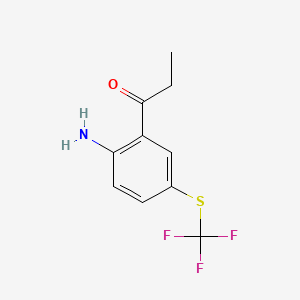
![4,4'-Bis(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14077467.png)
